2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid
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Description
“2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid” is a compound that has a similar structure to 2-Amino-2-phenylacetic acid . 2-Amino-2-phenylacetic acid is a natural compound identified as a selective inhibitor of cyclooxygenase 2 (COX-2), exhibiting anti-inflammatory activity .
Synthesis Analysis
The synthesis of 2-Amino-2-phenylacetic acid involves a two-step process including amide formation and hydrolysis . A detailed synthesis process of a similar compound, Phenylacetic Acid, involves the hydrolysis of benzyl cyanide . Another process involves the preparation of Levothyroxine Sodium via two process intermediates .Molecular Structure Analysis
The molecular structure of a similar compound, (2-Methoxyphenyl)acetic acid, has a molecular formula of C9H10O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound undergoes various reactions. For instance, on hydrolysis, a compound converted to the corresponding phenoxy acid . 2-Aminophenylacetic acid is a useful synthetic intermediate .Mechanism of Action
The compound’s mechanism of action could be similar to 2-Amino-2-phenylacetic acid, which inhibits COX-2 at low concentrations . Another compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, potently inhibits tubulin polymerization .
Another similar compound, (2-Methoxyphenyl)acetic acid, has a molecular formula of C9H10O3 and an average mass of 166.174 Da .
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-11-5-7-12(8-6-11)20-13-4-2-3-10(9-13)14(16)15(17)18/h2-9,14H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIGJOFNTOORCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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